1,2,5-Trichloro-3-methylbenzene
Overview
Description
1,2,5-Trichloro-3-methylbenzene is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₅Cl₃. It is one of the isomers of trichloromethylbenzene, characterized by three chlorine atoms and one methyl group attached to a benzene ring. This compound is a colorless solid at room temperature and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-3-methylbenzene can be synthesized through several methods, including:
Direct Chlorination: The chlorination of 3-methylbenzene (toluene) in the presence of a catalyst such as iron(III) chloride (FeCl₃) can yield this compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with chloroalkanes, followed by further chlorination to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trichloro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used for substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include hydroxylated or aminated derivatives.
Oxidation Products: Oxidation of the methyl group can yield benzoic acid derivatives.
Scientific Research Applications
1,2,5-Trichloro-3-methylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: Research into its biological activity and potential effects on living organisms is ongoing.
Medicine: While not directly used as a drug, it is studied for its potential pharmacological properties and as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,5-trichloro-3-methylbenzene exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1,2,3-Trichlorobenzene: Another isomer with chlorine atoms at different positions on the benzene ring.
1,2,4-Trichlorobenzene: Differing in the position of chlorine atoms, this compound has distinct chemical and physical properties.
1,3,5-Trichlorobenzene: This isomer has a symmetrical arrangement of chlorine atoms, leading to different reactivity and applications.
Uniqueness: 1,2,5-Trichloro-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its methyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2,5-trichloro-3-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGPXYADUOPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548404 | |
Record name | 1,2,5-Trichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-86-5 | |
Record name | 1,2,5-Trichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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